REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[S:12][C:13]([CH2:23][C:24]([OH:26])=[O:25])=[C:14]([C:16]3[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=3)[N:15]=2)=[CH:7][CH:6]=1)(=O)C.[OH-].[Na+]>>[Cl:22][C:19]1[CH:18]=[CH:17][C:16]([C:14]2[N:15]=[C:11]([C:8]3[CH:7]=[CH:6][C:5]([OH:4])=[CH:10][CH:9]=3)[S:12][C:13]=2[CH2:23][C:24]([OH:26])=[O:25])=[CH:21][CH:20]=1 |f:1.2|
|
Name
|
2-(4-Acetoxyphenyl)-4-(4-chlorophenyl)-thiazole-5-acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C=1SC(=C(N1)C1=CC=C(C=C1)Cl)CC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N=C(SC1CC(=O)O)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |